molecular formula C18H11Cl3N2O3S2 B215393 N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide

N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide

Cat. No. B215393
M. Wt: 473.8 g/mol
InChI Key: DUMZBKOHTCOYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as CB-DPS and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CB-DPS is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. CB-DPS has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
CB-DPS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several key enzymes involved in cancer development, including matrix metalloproteinases and cyclooxygenase-2. CB-DPS has also been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using CB-DPS in lab experiments is its high potency. CB-DPS has been shown to have a low IC50 value, meaning that it is effective at low concentrations. However, one limitation of using CB-DPS is its limited solubility in water, which can make it difficult to administer in certain types of experiments.

Future Directions

There are several future directions for research on CB-DPS. One area of research that could be explored is its potential use in combination with other anticancer agents. Studies have shown that CB-DPS can enhance the activity of other anticancer agents, such as cisplatin and doxorubicin. Another area of research that could be explored is the development of more water-soluble derivatives of CB-DPS, which could improve its efficacy in certain types of experiments. Additionally, further studies are needed to fully understand the mechanism of action of CB-DPS and its potential use in treating other diseases.

Synthesis Methods

The synthesis method for CB-DPS involves a multi-step process that begins with the reaction of 3,5-dichlorobenzenethiol with 4-chlorobenzoyl chloride. This reaction produces 4-chlorobenzoyl-3,5-dichlorobenzenethiol, which is then reacted with 3-pyridinesulfonic acid to produce CB-DPS. The final product is purified using chromatography techniques to obtain a pure sample.

Scientific Research Applications

CB-DPS has been widely studied for its potential application in scientific research. One area of research that has been explored is its use as a potential anticancer agent. Studies have shown that CB-DPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CB-DPS has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

Product Name

N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide

Molecular Formula

C18H11Cl3N2O3S2

Molecular Weight

473.8 g/mol

IUPAC Name

4-chloro-N-[4-(3,5-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylbenzamide

InChI

InChI=1S/C18H11Cl3N2O3S2/c19-12-3-1-11(2-4-12)18(24)23-28(25,26)17-10-22-6-5-16(17)27-15-8-13(20)7-14(21)9-15/h1-10H,(H,23,24)

InChI Key

DUMZBKOHTCOYEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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